4-Bromobenzaldehyde phenylhydrazone
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Overview
Description
4-Bromobenzaldehyde phenylhydrazone is an organic compound with the molecular formula C13H11BrN2. It is a derivative of benzaldehyde where the aldehyde group is substituted with a phenylhydrazone group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzaldehyde phenylhydrazone can be synthesized through the reaction of 4-bromobenzaldehyde with phenylhydrazine. The reaction typically occurs in an ethanol solvent under reflux conditions. The mixture is heated until the reaction is complete, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzaldehyde phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to various substituted benzaldehyde derivatives .
Scientific Research Applications
4-Bromobenzaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde phenylhydrazone involves its interaction with various molecular targets. The phenylhydrazone group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The bromine atom enhances the compound’s reactivity, making it suitable for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: A precursor to 4-bromobenzaldehyde phenylhydrazone, used in similar synthetic applications.
Phenylhydrazine: Another precursor, commonly used in the synthesis of hydrazones.
Benzaldehyde Derivatives: Compounds like 4-chlorobenzaldehyde and 4-fluorobenzaldehyde share similar reactivity patterns.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a phenylhydrazone group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
CAS No. |
16917-42-3 |
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Molecular Formula |
C13H11BrN2 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11BrN2/c14-12-8-6-11(7-9-12)10-15-16-13-4-2-1-3-5-13/h1-10,16H/b15-10+ |
InChI Key |
IAKOZUYHSAFZOA-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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